Niga-ichigoside F1

Descripción general

Descripción

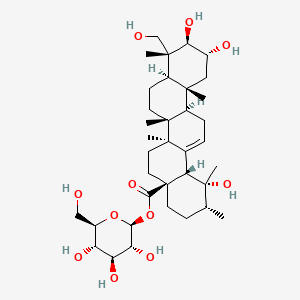

Niga-ichigoside F1 es un compuesto triterpenoide ursano que se encuentra de forma natural. Se aísla principalmente de la planta Rubus imperialis, que pertenece a la familia de las Rosáceas. Este compuesto ha llamado la atención por sus propiedades antihiperlipidémicas, antioxidantes y antinociceptivas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Niga-ichigoside F1 se extrae normalmente de la planta Rubus imperialis. El proceso de extracción consiste en obtener un extracto crudo a partir del material vegetal, seguido de una purificación de alta eficiencia utilizando separación en columna de resina y cromatografía contracorriente de alta velocidad .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de Rubus imperialis. El proceso incluye:

Extracción: Utilizando disolventes para extraer el compuesto crudo del material vegetal.

Análisis De Reacciones Químicas

Tipos de reacciones

El Niga-ichigoside F1 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución para formar nuevos compuestos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente que se introduzca

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del this compound .

Aplicaciones Científicas De Investigación

El Niga-ichigoside F1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios analíticos y para la síntesis de nuevos derivados.

Biología: Se estudia su efecto sobre el metabolismo lipídico y el estrés oxidativo.

Medicina: Se investiga su potencial para el tratamiento de la enfermedad del hígado graso no alcohólico, la hiperlipidemia y el control del dolor .

Industria: Se utiliza en el desarrollo de productos antioxidantes y antiinflamatorios

Mecanismo De Acción

El Niga-ichigoside F1 ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad antioxidante: Activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), mejorando la expresión de enzimas antioxidantes como la superóxido dismutasa y la glutatión peroxidasa.

Acción antinociceptiva: Interactúa con los sistemas dopaminérgico, colinérgico, glutamatérgico, taquikinérgico y oxinitrergico para aliviar el dolor.

Metabolismo lipídico: Regula los genes implicados en el metabolismo lipídico, como la proteína de unión al elemento regulador del esterol 1c (Srebp1c), la acetil-CoA carboxilasa 1 (Acc1) y la sintasa de ácidos grasos (Fasn).

Comparación Con Compuestos Similares

El Niga-ichigoside F1 es único por su combinación de propiedades antihiperlipidémicas, antioxidantes y antinociceptivas. Entre los compuestos similares se encuentran:

4-epi-nigaichigoside F1: Exhibe una actividad inhibitoria de la COX similar.

Trachelosperoside B-1: Muestra una moderada selectividad frente a la enzima COX-1.

Estos compuestos comparten algunas actividades biológicas, pero difieren en sus dianas y vías moleculares específicas.

Actividad Biológica

Niga-ichigoside F1 (NI) is a natural compound primarily derived from the tuberous roots of Potentilla anserina and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of NI, including its anti-inflammatory, antioxidant, and cytotoxic properties, as well as its implications in various health contexts.

Chemical Structure and Properties

This compound is classified as a triterpenoid glycoside with the molecular formula and a CAS number of 95262-48-9. Its structure contributes to its bioactivity, influencing interactions with biological targets.

1. Anti-inflammatory Effects

NI has been shown to exhibit significant anti-inflammatory properties. It reduces nitric oxide (NO) secretion, which is a key mediator in inflammatory responses. In studies involving Rubus imperialis extracts, NI was effective in lowering NO levels, indicating its potential in managing inflammatory conditions .

2. Antioxidant Activity

The compound demonstrates antioxidant activity by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation helps maintain redox homeostasis and regulates lipid metabolism genes, particularly in the context of high-fat diet-induced hepatic steatosis .

3. Gastroprotective Effects

Research indicates that NI possesses gastroprotective effects, potentially through its ability to modulate gastric mucosal defense mechanisms. This activity suggests its therapeutic potential for gastrointestinal disorders .

4. Cytotoxicity and Genotoxicity

A critical aspect of NI's biological profile is its cytotoxicity assessment. Recent studies have evaluated its effects on HepG2/C3A cells, revealing no significant cytogenotoxic effects across a range of concentrations (0.1 to 20 μg/ml). Flow cytometry analyses confirmed that NI does not disrupt the cell cycle or induce apoptosis, suggesting a favorable safety profile in terms of genotoxicity .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Study 1: Anti-inflammatory Mechanism

A study on the extract of Rubus imperialis demonstrated that NI significantly reduced inflammatory markers in vitro. The reduction in NO levels supports its use as a natural anti-inflammatory agent.

Case Study 2: Hepatic Steatosis

In animal models subjected to high-fat diets, NI showed protective effects against hepatic steatosis by modulating lipid metabolism through Nrf2 activation. This finding highlights its potential role in metabolic syndrome management.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBYJLXSKPKSC-JVJIQXRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95262-48-9 | |

| Record name | Dotorioside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niga-ichigoside F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.